molecular formula C18H37B B1472724 18-bromo-1,1,1-trideuteriooctadecane CAS No. 349553-85-1

18-bromo-1,1,1-trideuteriooctadecane

Cat. No.: B1472724
CAS No.: 349553-85-1
M. Wt: 336.4 g/mol
InChI Key: WSULSMOGMLRGKU-FIBGUPNXSA-N
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Description

18-Bromo-1,1,1-trideuteriooctadecane is a deuterated derivative of 18-bromo-octadecane. This compound is characterized by the presence of a bromine atom at the 18th position of the octadecane chain and three deuterium atoms replacing the hydrogen atoms at the first carbon position. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and pathways due to its unique properties.

Scientific Research Applications

18-Bromo-1,1,1-trideuteriooctadecane is used in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and pathways due to the presence of deuterium atoms.

    Biology: Investigating the metabolic pathways and interactions of deuterated compounds in biological systems.

    Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

    Industry: Used as a precursor in the synthesis of other deuterated compounds and materials.

Safety and Hazards

The safety data sheet for 1-Bromooctadecane-18,18,18-D3 recommends avoiding contact with skin and eyes, and avoiding breathing vapors or mists . It is also recommended to remove and wash contaminated clothing and gloves, including the inside, before re-use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-bromo-1,1,1-trideuteriooctadecane typically involves the bromination of 1,1,1-trideuteriooctadecane. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 18th position. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

18-Bromo-1,1,1-trideuteriooctadecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Substitution: 18-hydroxy-1,1,1-trideuteriooctadecane, 18-cyano-1,1,1-trideuteriooctadecane.

    Reduction: 1,1,1-trideuteriooctadecane.

    Elimination: 1,1,1-trideuteriooctadec-1-ene.

Mechanism of Action

The mechanism of action of 18-bromo-1,1,1-trideuteriooctadecane involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of similar non-deuterated compounds. The bromine atom can participate in nucleophilic substitution and elimination reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    18-Bromo-octadecane: The non-deuterated analog of 18-bromo-1,1,1-trideuteriooctadecane.

    18-Chloro-1,1,1-trideuteriooctadecane: A similar compound with a chlorine atom instead of bromine.

    1,1,1-Trideuteriooctadecane: The parent compound without the bromine atom.

Uniqueness

This compound is unique due to the presence of both a bromine atom and deuterium atoms. This combination allows for the study of both halogen and isotope effects in chemical reactions, making it a valuable compound in research.

Properties

IUPAC Name

18-bromo-1,1,1-trideuteriooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSULSMOGMLRGKU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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